Ethyl 5-(2-thenoyl)-2-furoate
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Description
Ethyl 5-(2-thenoyl)-2-furoate (ETFA) is a synthetic compound of the furan family that has been studied for its potential in various scientific applications. It is a derivative of 2-furoic acid, and is an ester of ethyl alcohol and 5-(2-thenoyl)-2-furoic acid. This compound has been studied due to its potential as an intermediate in the synthesis of other compounds, as well as its possible applications in biochemistry and physiology.
Scientific research applications
Synthesis and Chemical Properties
Synthesis of Insecticidal Esters: Ethyl 5-(2-thenoyl)-2-furoate is used in synthesizing 5-substituted 3-furoates and 3-thenoates, serving as intermediates for insecticidal esters. This process involves chloromethylation and a Friedel–Crafts reaction, indicating its role in developing compounds with potential applications in pest control (Elliott, Janes, & Pearson, 1971).
Copolymer Synthesis: This chemical is a key ingredient in the production of copolyesters containing terephthalic and bio-based furanic units. This process involves melt polycondensation, signifying its application in the creation of environmentally friendly polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).
Formation of Isocyanates and Carbonates: Ethyl 5-(2-thenoyl)-2-furoate undergoes various chemical transformations, such as the Curtius rearrangement, forming isocyanates and carbonates. These reactions have potential applications in organic synthesis and pharmaceuticals (Pevzner, 2011).
Applications in Material Science and Chemistry
Corrosion Inhibition of Mild Steel: Furan derivatives, including ethyl 5-(2-thenoyl)-2-furoate, are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This research has implications for industrial applications in protecting metals from corrosion (Khaled, 2010).
Perfume Synthesis: Ethyl furoate, which is closely related to ethyl 5-(2-thenoyl)-2-furoate, has been approved for use as a perfume ingredient in several countries. The synthesis process of ethyl furoate, from furoic acid and ethanol, highlights its application in the fragrance industry (Wang Er-xin, 2010).
Pharmaceutical and Medicinal Research
- Antiinflammatory Corticosteroid Derivatives: Research into corticosteroids includes the preparation of 17-furoyl and -thenoyl esters, utilizing ethyl 5-(2-thenoyl)-2-furoate. These derivatives have shown significant topical antiinflammatory potency, indicating their potential use in medical treatments (Shapiro et al., 1987).
properties
IUPAC Name |
ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHCMBBYLXNJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641793 |
Source
|
Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-thenoyl)-2-furoate | |
CAS RN |
890100-52-4 |
Source
|
Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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